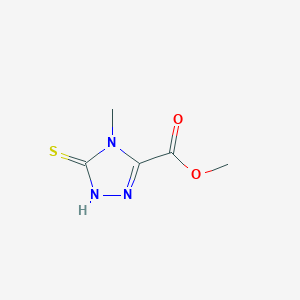
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is an organic compound with the molecular formula C5H7N3O2S It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of esterification and the use of appropriate catalysts and reaction conditions would apply to large-scale synthesis as well.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the mercapto group.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Aplicaciones Científicas De Investigación
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential antiviral and anticancer properties.
Industry: It can be used in the development of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate, AldrichCPR involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The triazole ring can interact with nucleic acids and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Mercapto-4-methyl-4H-1,2,4-triazole: Similar structure but lacks the ester group.
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group and has a thiol group instead of a mercapto group.
Methyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but lacks the mercapto group.
Uniqueness
Methyl 5-mercapto-4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to the presence of both the ester and mercapto groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
68984-32-7 |
|---|---|
Fórmula molecular |
C5H7N3O2S |
Peso molecular |
173.20 g/mol |
Nombre IUPAC |
methyl 4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2S/c1-8-3(4(9)10-2)6-7-5(8)11/h1-2H3,(H,7,11) |
Clave InChI |
CFDIVJPYNDPUMS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NNC1=S)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















